(Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide is a synthetic compound characterized by its unique structure incorporating a hydroxyl group and a triazole moiety. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry.
While specific natural sources for this compound are not well-documented, its synthesis can be derived from commercially available precursors. The triazole ring is often associated with bioactive compounds, which suggests that derivatives of this compound may exhibit significant biological activity.
This compound falls under the category of hydroxamic acids and triazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties.
The synthesis of (Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide can be achieved through several methods, often involving the reaction of appropriate starting materials under controlled conditions.
The reaction conditions must be optimized to ensure high yields and purity of the final compound. Parameters such as temperature, solvent choice, and reaction time play critical roles in the synthesis process.
The molecular structure of (Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide can be described by its key functional groups:
The molecular formula is CHNO, with a molecular weight of approximately 219.23 g/mol. The compound's structure can be visualized using computational chemistry software to analyze bond lengths and angles.
(Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by pH and solvent conditions. For instance, in acidic environments, the hydroxyl group may become protonated, affecting its nucleophilicity.
The mechanism of action for (Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide is largely dependent on its interactions at the molecular level:
Further studies are required to elucidate specific pathways and targets affected by this compound in biological systems.
(Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide has potential applications in:
Research into this compound could lead to significant advancements in drug development and agricultural applications due to its unique structural features and potential biological activities. Further exploration of its synthesis methods and biological mechanisms will enhance understanding and utilization in various scientific fields.
The core structural framework of (Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide follows systematic IUPAC naming conventions for substituted benzenecarboximidamides. The parent compound is benzenecarboximidamide (C₆H₅C(=NH)NH₂), where the -C(=NH)NH₂ group replaces a hydrogen atom on the benzene ring. When substituents are present, their positions are indicated by numerical locants. In this derivative, the 4-position carries a (1,2,4-triazol-1-yl)methyl group, resulting in the systematic name 4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide. The N'-hydroxy modification specifies replacement of one imidamide hydrogen with a hydroxyl group (-NHOH instead of -NH₂), yielding the full name [1] [5].
The molecular formula C₁₀H₁₁N₅O reflects the composite structure:
Table 1: Nomenclature Components of (Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide
Structural Component | IUPAC Representation | Molecular Contribution |
---|---|---|
Parent structure | Benzenecarboximidamide | C₇H₇N₂ |
N′-Hydroxy modification | N′-Hydroxy- | +O, −H (vs. amidine) |
1,2,4-Triazole moiety | 1,2,4-triazol-1-yl | C₂H₂N₃ |
Linkage | -methyl- (methylene) | CH₂ |
Positional descriptor | 4- | Para-substitution |
Alternative naming styles include N'-hydroxy-4-[(1H-1,2,4-triazol-1-yl)methyl]benzene-1-carboximidamide, which explicitly numbers the carboximidamide attachment position (C1) on the benzene ring. This convention emphasizes the para-substitution pattern (1,4-disubstitution) while maintaining functional group hierarchy where carboximidamide takes precedence over the triazolylmethyl substituent [4] [5].
The (Z) stereodescriptor specifies the spatial arrangement around the C=N bond in the N′-hydroxyimidamide functional group (-C(=NOH)NH₂). This geometric isomerism arises due to restricted rotation around the carbon-nitrogen double bond. According to Cahn-Ingold-Prelog (CIP) priority rules:
The (Z) configuration occurs when the higher-priority groups on each atom (OH on carbon; C(aryl) on nitrogen) are oriented synperiplanar (same side) relative to the C=N bond plane. This contrasts with the (E) isomer where these groups are antiperiplanar. The designation follows Rule 3 of the E/Z system: Multiple-bonded atoms are expanded to duplicate terminal atoms, making the carboximidamide carbon equivalent to C(OH versus N) [8].
Table 2: Cahn-Ingold-Prelog Analysis for (Z)-Configuration Assignment
Atom | Attached Groups | Priority Ranking | Highest Priority Group |
---|---|---|---|
Imino carbon | -OH, -N | -OH > -N (O > N) | -OH |
Imino nitrogen | -C(aryl), -H | -C(aryl) > -H (C > H) | -C(aryl) |
This stereochemical assignment has pharmacological implications: The (Z)-configuration typically exhibits enhanced metabolic stability and optimized hydrogen-bonding capabilities compared to (E)-isomers. Molecular modeling studies suggest the (Z)-conformer allows simultaneous hydrogen bonding between the imidamide NH₂ and triazole N atoms, creating a pseudo-cyclic structure that enhances target binding [2] [3].
This compound belongs to three intersecting structural families with distinct pharmacological relevance:
Benzene-1,4-dicarboximidamide Derivatives: Though mono-substituted, its electronic properties resemble para-disubstituted benzenes where the triazolylmethyl group behaves as an electron-withdrawing substituent. This creates a polarized electron distribution across the ring, enhancing the carboximidamide's hydrogen-bond donor/acceptor capacity. The methylene spacer provides conformational flexibility while maintaining resonance stabilization [4] [9].
N′-Hydroxyimidamides: Functionally classified as amidoxime precursors (-C(=NOH)NH₂), these serve as bioisosteres for carboxylate groups due to similar pKa values (∼9-10) and hydrogen-bonding geometry. They exhibit dual hydrogen-bonding capability: The oxime OH acts as a strong donor (δ+ = 2.1 kcal/mol), while the imino nitrogen serves as an acceptor (β = 8.2). This facilitates interactions with kinase ATP-binding sites and metalloenzyme active centers [3] [5].
1,2,4-Triazole Hybrids: The 1,2,4-triazole ring (particularly 1-substituted) contributes:
Table 3: Bioisosteric Relationships in Triazole-Carboximidamide Pharmacophores
Bioisosteric Replacement | ΔLogP | ΔSolubility (mg/mL) | Target Interactions Enhanced |
---|---|---|---|
Carboxylate → N′-Hydroxyimidamide | -0.3 | +1.5 | Metal coordination, H-bonding |
Imidazole → 1,2,4-Triazole | +0.2 | -0.8 | π-Stacking, dipole interactions |
Phenyl → 4-Triazolylmethylphenyl | +0.5 | -1.2 | Hydrophobic pocket binding |
Functionally, the compound acts as a multi-domain pharmacophore: The benzenecarboximidamide domain interacts with enzymatic nucleophiles, the triazole engages in dipolar and stacking interactions, and the methylene linker provides optimal spatial separation (4.7-5.2 Å between ring centroids). This architecture aligns with Type II kinase inhibitors that stabilize the "DFG-out" conformation through allosteric binding [3] [7].
Compounds Referenced in Article
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1